Cas no 1094717-69-7 (3-Bromo-2-(morpholinomethyl)aniline)

3-Bromo-2-(morpholinomethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 1094717-69-7
- 3-Bromo-2-(morpholinomethyl)aniline
- 3-bromo-2-[(morpholin-4-yl)methyl]aniline
- CS-0284130
- EN300-766250
-
- Inchi: 1S/C11H15BrN2O/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8,13H2
- InChI Key: FKCPMKFSGAROLD-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1CN1CCOCC1)N
Computed Properties
- Exact Mass: 270.03678g/mol
- Monoisotopic Mass: 270.03678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.5Ų
3-Bromo-2-(morpholinomethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766250-2.5g |
3-bromo-2-[(morpholin-4-yl)methyl]aniline |
1094717-69-7 | 95% | 2.5g |
$1230.0 | 2024-05-22 | |
Enamine | EN300-766250-1.0g |
3-bromo-2-[(morpholin-4-yl)methyl]aniline |
1094717-69-7 | 95% | 1.0g |
$628.0 | 2024-05-22 | |
Enamine | EN300-766250-5.0g |
3-bromo-2-[(morpholin-4-yl)methyl]aniline |
1094717-69-7 | 95% | 5.0g |
$1821.0 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354800-100mg |
3-Bromo-2-(morpholinomethyl)aniline |
1094717-69-7 | 98% | 100mg |
¥18651.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354800-1g |
3-Bromo-2-(morpholinomethyl)aniline |
1094717-69-7 | 98% | 1g |
¥16951.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354800-500mg |
3-Bromo-2-(morpholinomethyl)aniline |
1094717-69-7 | 98% | 500mg |
¥19000.00 | 2024-08-09 | |
Enamine | EN300-766250-10.0g |
3-bromo-2-[(morpholin-4-yl)methyl]aniline |
1094717-69-7 | 95% | 10.0g |
$2701.0 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354800-50mg |
3-Bromo-2-(morpholinomethyl)aniline |
1094717-69-7 | 98% | 50mg |
¥16632.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354800-250mg |
3-Bromo-2-(morpholinomethyl)aniline |
1094717-69-7 | 98% | 250mg |
¥18214.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354800-2.5g |
3-Bromo-2-(morpholinomethyl)aniline |
1094717-69-7 | 98% | 2.5g |
¥33237.00 | 2024-08-09 |
3-Bromo-2-(morpholinomethyl)aniline Related Literature
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1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 3-Bromo-2-(morpholinomethyl)aniline
3-Bromo-2-(Morpholinomethyl)Aniline: A Comprehensive Overview
3-Bromo-2-(Morpholinomethyl)Aniline, also known by its CAS number 1094717-69-7, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 3-position of an aniline ring with a morpholinomethyl group at the 2-position. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The molecular formula of 3-Bromo-2-(Morpholinomethyl)Aniline is C11H14BrN3, with a molecular weight of approximately 255.18 g/mol. Its structure consists of a benzene ring substituted with an amino group (-NH2) at position 1, a bromine atom at position 3, and a morpholinomethyl group (-CH2-morpholine) at position 2. The morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and two nitrogen atoms, contributes to the compound's ability to form hydrogen bonds and participate in various chemical reactions.
The synthesis of 3-Bromo-2-(Morpholinomethyl)Aniline typically involves multi-step reactions, often starting from aniline derivatives. One common approach is the nucleophilic substitution reaction, where the bromine atom is introduced at the desired position. The morpholinomethyl group can be introduced through alkylation or coupling reactions, depending on the specific conditions and reagents used. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
3-Bromo-2-(Morpholinomethyl)Aniline exhibits a wide range of applications due to its unique chemical properties. In the field of materials science, it serves as an intermediate in the synthesis of advanced polymers and materials with tailored electronic properties. Its ability to form hydrogen bonds makes it particularly useful in the development of self-healing materials and stimuli-responsive polymers.
In pharmaceutical research, 3-Bromo-2-(Morpholinomethyl)Aniline has been explored as a potential building block for drug development. Its structure allows for functionalization at multiple sites, enabling the creation of bioactive molecules with specific pharmacological properties. Recent studies have focused on its role in anti-cancer drug design, where its ability to target specific cellular pathways has shown promising results.
The electronic properties of 3-Bromo-2-(Morpholinomethyl)Aniline make it an attractive candidate for use in organic electronics. Its conjugated system facilitates electron delocalization, which is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Researchers have investigated its performance as an electron transport layer in OLEDs, demonstrating improved device efficiency and stability.
3-Bromo-2-(Morpholinomethyl)Aniline's compatibility with various chemical reactions has also made it valuable in catalysis research. Its ability to act as both a nucleophile and an electrophile under different conditions enables its use in cross-coupling reactions, such as Suzuki-Miyaura coupling and Heck reactions. Recent studies have highlighted its potential as a ligand in transition metal-catalyzed reactions, offering new avenues for asymmetric synthesis.
In conclusion, CAS No 1094717-69-7, or 3-Bromo-2-(Morpholinomethyl)Aniline, stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in cutting-edge research and industrial innovation.
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